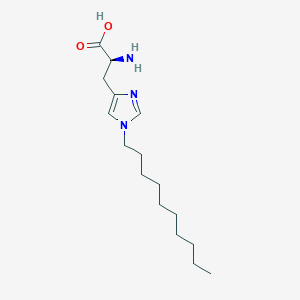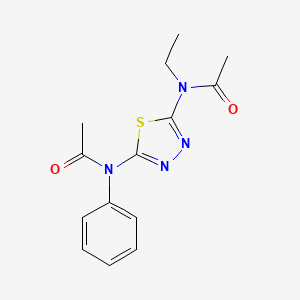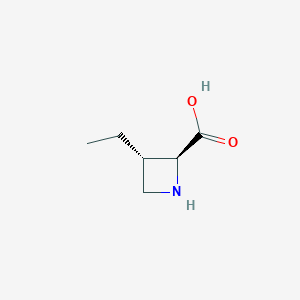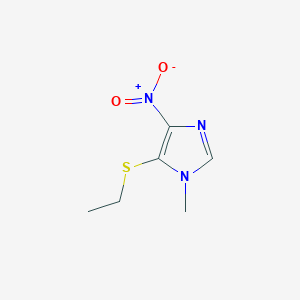![molecular formula C15H13NO3S B12922835 (6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate is a complex organic compound that features a unique combination of a thioxocyclohexadiene ring and a benzo[d]oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thioxocyclohexadiene Ring: This can be achieved through the reaction of a suitable diene with sulfur or sulfur-containing reagents under controlled conditions.
Synthesis of Benzo[d]oxazole: The benzo[d]oxazole moiety can be synthesized via the cyclization of ortho-aminophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the thioxocyclohexadiene ring with the benzo[d]oxazole moiety using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Aplicaciones Científicas De Investigación
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and other electronic devices.
Phenylephrine Related Compound F: Used in pharmaceutical applications.
Sulfur Compounds: Various sulfur-containing compounds with diverse applications.
Uniqueness
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate is unique due to its combination of a thioxocyclohexadiene ring and a benzo[d]oxazole moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C15H13NO3S |
|---|---|
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
(6-sulfanylidenecyclohexa-1,3-dien-1-yl)methyl 2H-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C15H13NO3S/c17-15(18-9-11-5-1-4-8-14(11)20)16-10-19-13-7-3-2-6-12(13)16/h1-7H,8-10H2 |
Clave InChI |
UXFSSPBJCHHHMN-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C(C1=S)COC(=O)N2COC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


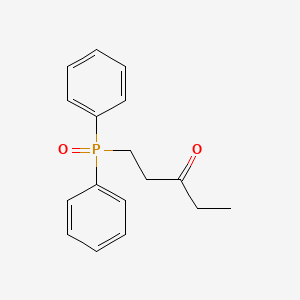
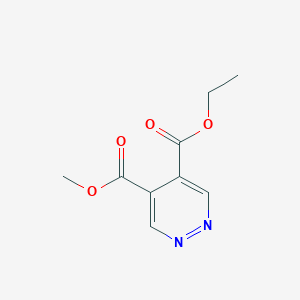
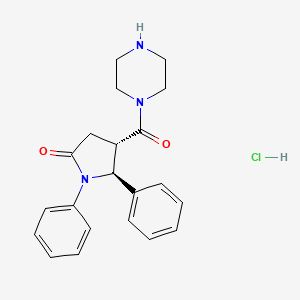
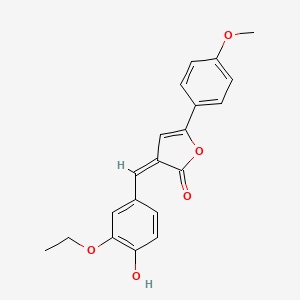
![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)
